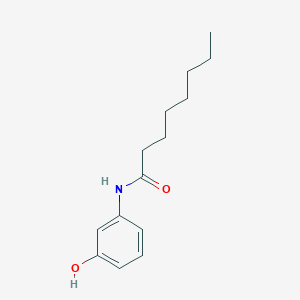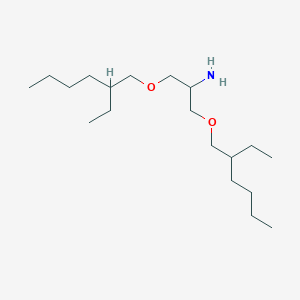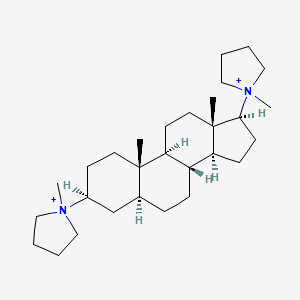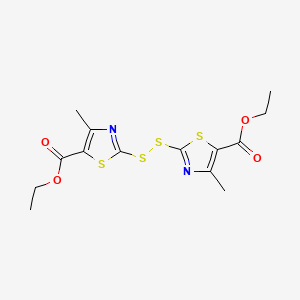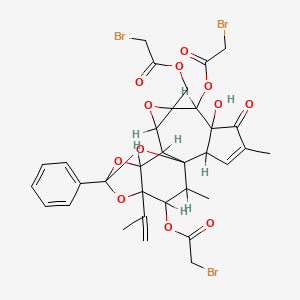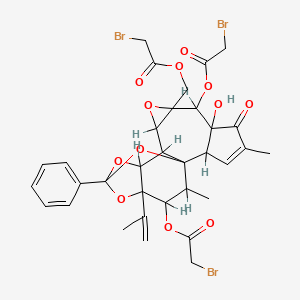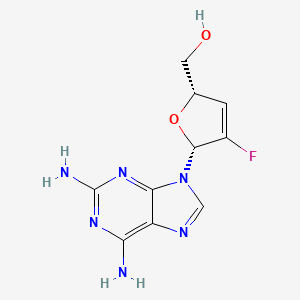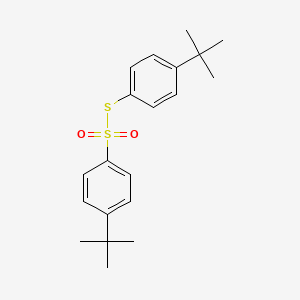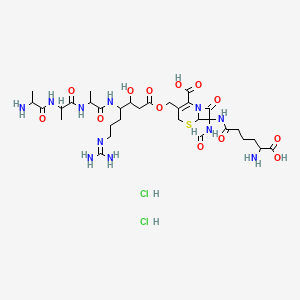
Antibiotic tan-547C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibiotic tan-547C is a naturally occurring antibiotic compound known for its potent antibacterial properties. It is produced by certain strains of microorganisms and has shown significant efficacy against a variety of bacterial pathogens. This compound is part of a broader class of antibiotics that are derived from natural sources and have been modified to enhance their therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of antibiotic tan-547C involves the cultivation of specific microorganisms capable of producing this compound. The process begins with the activation of the microorganism, followed by culturing in a suitable medium. The fermentation broth is then processed to extract and purify the antibiotic. The pH of the fermentation broth is adjusted, and the broth is concentrated through rotary evaporation. The concentrate is further processed to obtain the final antibiotic product .
Industrial Production Methods: Industrial production of this compound follows a similar process but on a larger scale. The microorganisms are cultured in large bioreactors, and the fermentation process is carefully monitored to optimize yield. The extraction and purification steps are scaled up to handle larger volumes, ensuring that the final product meets the required purity and potency standards.
Analyse Chemischer Reaktionen
Types of Reactions: Antibiotic tan-547C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties and reduce potential side effects.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved without compromising the integrity of the compound.
Major Products Formed: The major products formed from these reactions are modified versions of this compound with enhanced antibacterial activity and improved pharmacokinetic properties. These modifications help in targeting specific bacterial strains more effectively and reducing the likelihood of resistance development.
Wissenschaftliche Forschungsanwendungen
Antibiotic tan-547C has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the synthesis and modification of antibiotics. In biology, it serves as a tool for investigating bacterial resistance mechanisms and developing new antibacterial strategies. In medicine, this compound is explored for its potential to treat various bacterial infections, particularly those caused by resistant strains. In industry, it is used in the development of new antibacterial agents and formulations .
Wirkmechanismus
The mechanism of action of antibiotic tan-547C involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. This mechanism is similar to that of other β-lactam antibiotics, but this compound has unique structural features that enhance its efficacy against resistant bacterial strains .
Vergleich Mit ähnlichen Verbindungen
Antibiotic tan-547C is unique in its structural features and mechanism of action compared to other similar compounds. While it shares similarities with other β-lactam antibiotics, such as penicillins and cephalosporins, its unique modifications make it more effective against certain resistant bacterial strains. Similar compounds include penicillin, cephalosporin, and carbapenem, but this compound stands out due to its enhanced stability and efficacy .
Eigenschaften
CAS-Nummer |
97232-34-3 |
|---|---|
Molekularformel |
C32H53Cl2N11O13S |
Molekulargewicht |
902.8 g/mol |
IUPAC-Name |
7-[(5-amino-5-carboxypentanoyl)amino]-3-[[4-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C32H51N11O13S.2ClH/c1-14(33)24(48)39-15(2)25(49)40-16(3)26(50)41-19(7-5-9-37-31(35)36)20(45)10-22(47)56-11-17-12-57-30-32(38-13-44,29(55)43(30)23(17)28(53)54)42-21(46)8-4-6-18(34)27(51)52;;/h13-16,18-20,30,45H,4-12,33-34H2,1-3H3,(H,38,44)(H,39,48)(H,40,49)(H,41,50)(H,42,46)(H,51,52)(H,53,54)(H4,35,36,37);2*1H |
InChI-Schlüssel |
SUMMYMJEQKIYSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(CC(=O)OCC1=C(N2C(C(C2=O)(NC=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


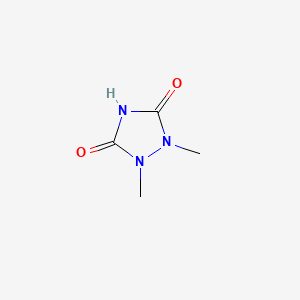
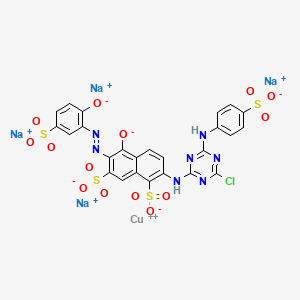
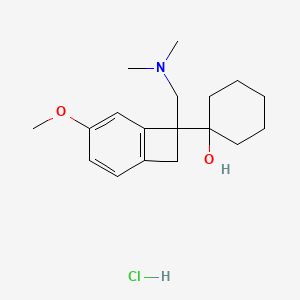
![3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]](/img/structure/B12795418.png)
